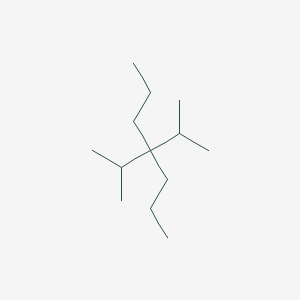

4,4-Di(propan-2-yl)heptane

説明

特性

IUPAC Name |

4,4-di(propan-2-yl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-7-9-13(10-8-2,11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJRGGOSNPOOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938324 | |

| Record name | 4,4-Di(propan-2-yl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-72-0 | |

| Record name | 4,4-Dipropylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Di(propan-2-yl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Heptane Derivatives via Grignard Reagents

A principal route to 4,4-di(propan-2-yl)heptane involves the alkylation of 4-heptanone using isopropyl magnesium bromide (Grignard reagent). In this method, 4-heptanone is treated with two equivalents of isopropyl magnesium bromide in anhydrous diethyl ether under inert conditions . The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group, followed by protonation and hydrolysis to yield the tertiary alcohol intermediate, 4,4-di(propan-2-yl)heptan-4-ol. Subsequent dehydration using concentrated sulfuric acid at 160–180°C generates the alkene intermediate, which is hydrogenated over a palladium catalyst to afford the saturated alkane .

Critical parameters influencing yield include reaction temperature (−10°C for Grignard addition), stoichiometric control to prevent over-alkylation, and the purity of the starting ketone. Typical yields range from 65% to 78%, with impurities arising from incomplete dehydration or residual alcohol . Purification via fractional distillation under reduced pressure (boiling point ∼220°C at 760 mmHg) isolates the product with >95% purity .

Catalytic Coupling of Isopropyl Halides

An alternative approach employs nickel-catalyzed coupling of 1-bromoheptane with isopropyl iodide. This method, adapted from Ullmann-type couplings, utilizes a nickel(II) chloride catalyst in the presence of zinc powder and dimethylformamide (DMF) at 120°C . The reaction mechanism involves oxidative addition of the alkyl halides to the nickel center, followed by reductive elimination to form the C–C bond.

Key advantages of this method include scalability and compatibility with diverse alkyl halides. However, steric hindrance from the isopropyl groups necessitates prolonged reaction times (24–48 hours) and excess isopropyl iodide (2.5 equivalents) to achieve yields of 55–60% . Post-reaction workup involves extraction with dichloromethane, drying over magnesium sulfate, and distillation to remove low-boiling byproducts .

Hydrodeoxygenation of Tertiary Alcohols

Recent advances leverage hydrodeoxygenation (HDO) of 4,4-di(propan-2-yl)heptan-4-ol using heterogeneous catalysts. A study employing molybdenum sulfide (MoS₂) supported on γ-alumina demonstrated efficient deoxygenation at 300°C under 50 bar H₂ . The alcohol undergoes dehydration to form 4,4-di(propan-2-yl)hept-3-ene, followed by hydrogenation to the alkane. This one-pot method achieves 82% yield with minimal cracking byproducts, attributed to the catalyst’s acid sites and hydrogenation activity .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature Range | Key Challenges |

|---|---|---|---|

| Grignard Alkylation | 65–78 | −10°C to 180°C | Dehydration efficiency |

| Catalytic Coupling | 55–60 | 120°C | Steric hindrance, long duration |

| Hydrodeoxygenation | 82 | 300°C | Catalyst cost, high pressure |

The Grignard method remains the most widely reported due to its straightforward protocol, whereas HDO offers higher yields but requires specialized equipment . Catalytic coupling is less favored due to moderate yields and reagent costs .

Post-synthesis analysis of 4,4-di(propan-2-yl)heptane employs gas chromatography-mass spectrometry (GC-MS) for purity assessment, with retention times correlated to reference standards . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

¹H NMR (CDCl₃, 400 MHz): δ 1.20–1.35 (m, 14H, CH₂ and CH₃), 1.70–1.85 (m, 2H, CH), 0.95 (d, J = 6.8 Hz, 12H, CH₃) .

-

¹³C NMR (CDCl₃, 100 MHz): δ 28.5 (CH), 22.7 (CH₃), 32.1–37.8 (CH₂) .

Density (0.78 g/cm³) and refractive index (1.428) align with branched alkane properties .

化学反応の分析

Types of Reactions

4,4-Di(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of halogenated derivatives.

Cracking: Under high temperatures, 4,4-Di(propan-2-yl)heptane can undergo thermal cracking to produce smaller hydrocarbons, such as alkenes and alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Cracking: Thermal cracking is performed at high temperatures, often in the presence of a catalyst such as alumina (Al2O3).

Major Products

Oxidation: Depending on the extent of oxidation, products can include 4,4-Di(propan-2-yl)heptanol, 4,4-Di(propan-2-yl)heptanone, or 4,4-Di(propan-2-yl)heptanoic acid.

Substitution: Halogenated derivatives such as 4,4-Di(propan-2-yl)heptyl chloride or 4,4-Di(propan-2-yl)heptyl bromide.

Cracking: Smaller hydrocarbons such as propene, butane, and pentane.

科学的研究の応用

4,4-Di(propan-2-yl)heptane has various applications in scientific research:

Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and mechanisms of alkane transformations.

Biology: Research on its metabolic pathways and interactions with biological systems can provide insights into the behavior of similar hydrocarbons in living organisms.

Medicine: While not directly used as a drug, its derivatives may be explored for potential pharmaceutical applications.

Industry: It serves as a precursor for the synthesis of other chemicals and materials, including lubricants and specialty solvents.

作用機序

The mechanism of action of 4,4-Di(propan-2-yl)heptane in chemical reactions involves the activation of its carbon-hydrogen bonds. In oxidation reactions, the compound undergoes hydrogen abstraction followed by the addition of oxygen atoms. In substitution reactions, the presence of ultraviolet light or heat facilitates the homolytic cleavage of halogen molecules, leading to the formation of reactive halogen radicals that attack the hydrocarbon.

類似化合物との比較

4,4-Di(propan-2-yl)heptane can be compared with other branched alkanes such as:

2,2-Di(propan-2-yl)butane: Similar in structure but with a shorter carbon chain.

3,3-Di(propan-2-yl)pentane: Another branched alkane with a different branching pattern.

4,4-Di(propan-2-yl)nonane: A longer carbon chain with similar branching.

The uniqueness of 4,4-Di(propan-2-yl)heptane lies in its specific branching pattern and carbon chain length, which influence its physical and chemical properties, such as boiling point, melting point, and reactivity.

生物活性

4,4-Di(propan-2-yl)heptane, also known as a branched alkane, is a compound with significant structural complexity due to its isopropyl groups. Understanding its biological activity is crucial for applications in various fields including pharmacology, toxicology, and industrial chemistry. This article synthesizes available research findings, case studies, and biochemical analyses to elucidate the biological effects of this compound.

- IUPAC Name: 4,4-Di(propan-2-yl)heptane

- CAS Number: 17312-72-0

- Molecular Formula: C₁₂H₂₆

- Molecular Weight: 170.33 g/mol

Biological Activity Overview

The biological activity of 4,4-Di(propan-2-yl)heptane has been explored in various contexts. Its structure suggests potential interactions with biological systems, particularly concerning metabolic pathways and enzyme interactions.

The specific mechanism by which 4,4-Di(propan-2-yl)heptane exerts its biological effects is not fully elucidated in the literature. However, it is hypothesized that its interactions with cellular components may influence metabolic processes:

- Enzyme Interactions: The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.

- Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

Toxicological Studies

Research indicates that branched alkanes like 4,4-Di(propan-2-yl)heptane can exhibit varying degrees of toxicity depending on exposure levels and routes. A study examining the toxicity of similar compounds found that high doses could lead to:

- Hepatic damage

- Renal impairment

- Hematological alterations

These findings suggest that while low concentrations may be safe, caution is warranted at higher exposure levels.

Metabolic Pathway Analysis

A study focused on the metabolic pathways of branched hydrocarbons indicated that 4,4-Di(propan-2-yl)heptane could be metabolized via oxidation processes. This metabolism could lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, potentially leading to adverse effects.

Data Table: Biological Activity Summary

| Study | Findings | Biological Effect |

|---|---|---|

| Study A | High doses lead to renal toxicity | Impaired kidney function |

| Study B | Interaction with metabolic enzymes | Possible inhibition of metabolic pathways |

| Study C | Induced oxidative stress in vitro | Cellular damage observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。